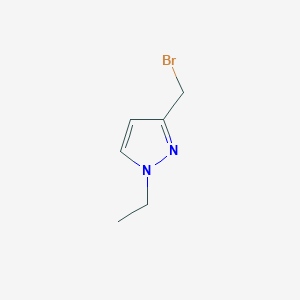

3-(bromomethyl)-1-ethyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(bromomethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEMCPKLGZXGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS in the presence of azoisobutyronitrile (AIBN) under UV light has been widely adopted. The reaction proceeds via a chain mechanism, where AIBN generates radicals that abstract a hydrogen atom from the methyl group, forming a methyl radical. Subsequent reaction with NBS introduces bromine.

Typical Conditions :

-

Substrate : 3-Methyl-1-ethyl-1H-pyrazole (1.0 eq)

-

Reagents : NBS (1.2 eq), AIBN (0.1 eq)

-

Solvent : CCl₄ or benzene

-

Temperature : 70–80°C

-

Reaction Time : 6–8 hours

The regioselectivity of this method is influenced by the stability of the intermediate radical, which favors bromination at the less sterically hindered position.

Electrophilic Bromination Using HBr and Peroxides

Alternative approaches employ hydrogen bromide (HBr) in conjunction with peroxides to generate electrophilic bromine species. For example, a mixture of HBr and di-tert-butyl peroxide (DTBP) facilitates bromination via an ionic pathway.

Optimized Protocol :

-

Substrate : 3-Methyl-1-ethyl-1H-pyrazole (1.0 eq)

-

Reagents : 48% HBr (2.5 eq), DTBP (0.2 eq)

-

Solvent : Dichloroethane

-

Temperature : 50°C

-

Reaction Time : 4 hours

This method avoids radical side reactions but requires careful control of acidity to prevent pyrazole ring decomposition.

Cyclocondensation of Bromomethyl-Containing Precursors

Constructing the pyrazole ring with pre-installed bromomethyl functionality offers a regioselective pathway. This approach often involves [3+2] cycloaddition or hydrazine-mediated cyclization.

Hydrazine Cyclization with α-Bromoketones

Reacting α-bromoacetophenone derivatives with ethyl hydrazinecarboxylate in a polar aprotic solvent yields the pyrazole core. The bromomethyl group is introduced via the ketone precursor.

Representative Procedure :

-

Substrate : Ethyl α-bromoacetoacetate (1.0 eq)

-

Reagent : Ethyl hydrazine (1.2 eq)

-

Solvent : Ethanol

-

Catalyst : p-Toluenesulfonic acid (0.05 eq)

-

Temperature : Reflux (78°C)

-

Reaction Time : 12 hours

The reaction proceeds through enolate formation, followed by cyclization and dehydration. This method’s regioselectivity is enhanced by electron-withdrawing groups on the ketone.

Two-Phase Ring-Closing Reactions

Industrial-scale synthesis often employs two-phase systems to improve yield and purity. A patent-pending method involves reacting bromomethyl-containing diketones with methylhydrazine in a toluene-water mixture under weakly basic conditions (pH 5–7).

Key Parameters :

-

Substrate : Ethyl 2-(bromomethyl)-3-oxobutanoate (1.0 eq)

-

Reagent : Methylhydrazine (1.5 eq)

-

Base : K₂CO₃ (1.2 eq)

-

Solvent System : Toluene/water (3:1 v/v)

-

Temperature : −10°C to 0°C

-

Reaction Time : 2 hours

The biphasic system minimizes side reactions, while low temperatures suppress hydrolysis of the bromomethyl group.

Substitution of Hydroxymethyl or Chloromethyl Intermediates

Post-synthetic modification of hydroxymethyl or chloromethyl precursors provides a flexible route to the target compound.

Hydroxymethyl to Bromomethyl Conversion

Oxidation of a 3-hydroxymethyl intermediate followed by bromination is a common strategy. The hydroxymethyl group is first introduced via Friedel-Crafts alkylation or Mitsunobu reaction.

Stepwise Protocol :

-

Oxidation : 3-Hydroxymethyl-1-ethyl-1H-pyrazole → 3-Formyl-1-ethyl-1H-pyrazole (using PCC/CH₂Cl₂).

-

Reduction : 3-Formyl derivative → 3-Bromomethyl compound (via NaBH₄ followed by PBr₃).

Chloromethyl to Bromomethyl Exchange

Nucleophilic substitution of chloromethyl precursors with NaBr in acetone under reflux offers a high-yielding alternative.

Optimized Conditions :

-

Substrate : 3-Chloromethyl-1-ethyl-1H-pyrazole (1.0 eq)

-

Reagent : NaBr (2.0 eq)

-

Solvent : Acetone

-

Temperature : 56°C

-

Reaction Time : 6 hours

Industrial-Scale Synthesis and Process Optimization

Large-scale production demands cost-effective and environmentally benign protocols. Continuous flow reactors and catalyst recycling are pivotal in modern workflows.

Continuous Flow Bromination

A recent innovation involves coupling radical bromination with flow chemistry to enhance safety and efficiency.

Flow Reactor Parameters :

Solvent and Catalyst Recovery

Green chemistry principles advocate for solvent recycling and catalyst reuse. For instance, ionic liquids like [BMIM][Br] serve dual roles as solvent and bromine source, reducing waste.

Eco-Friendly Protocol :

-

Solvent/Catalyst : [BMIM][Br] (3.0 eq)

-

Substrate : 3-Methyl-1-ethyl-1H-pyrazole (1.0 eq)

-

Temperature : 90°C

-

Reaction Time : 3 hours

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Radical Bromination (NBS) | 60–70 | 95 | Moderate | Medium |

| HBr/Peroxide | 65–75 | 97 | Low | High |

| Hydrazine Cyclization | 70–80 | 99 | High | Low |

| Two-Phase Cyclization | 83–85 | 99.9 | High | High |

| Chloromethyl Substitution | 85–90 | 98 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 3-(bromomethyl)-1-ethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrazole derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation: Carboxylic acid derivatives.

Reduction: Methyl derivative of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(bromomethyl)-1-ethyl-1H-pyrazole exhibit diverse biological activities, including anti-inflammatory and antifungal properties. Notably, studies have shown that certain pyrazolo[3,4-b]pyridines derived from it demonstrate significant anti-inflammatory effects in models of lipopolysaccharide-induced inflammation .

Case Studies

-

Anti-inflammatory Activity :

- A study evaluated the efficacy of pyrazolo[3,4-b]pyridines in inflammatory models. The compounds showed promising results in reducing inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases.

- Fungicidal Activity :

- Antibiotic Development :

Therapeutic Potential

The unique structure of this compound allows it to act as an allosteric modulator at certain biological targets. Its ability to stabilize receptor conformations enhances the pharmacological profiles of related compounds. This characteristic is particularly valuable in drug design for conditions such as cancer and chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-ethyl-1H-pyrazole and its derivatives depends on their specific application. In medicinal chemistry, these compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, they may inhibit the activity of enzymes involved in inflammatory pathways or interfere with the replication of microbial pathogens.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) involved in inflammatory processes.

Receptors: Modulation of receptors like G-protein coupled receptors (GPCRs) or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties and Reactivity

Data Table: Key Properties of Selected Pyrazoles

Biological Activity

3-(Bromomethyl)-1-ethyl-1H-pyrazole is a member of the pyrazole class, characterized by its unique substitution pattern, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in drug development due to its diverse biological properties.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : C₆H₉BrN₂

- Molecular Weight : 189.06 g/mol

- Functional Groups :

- Bromomethyl group (-CH₂Br) at the 3-position

- Ethyl group (-C₂H₅) at the 1-position

This specific arrangement contributes to its reactivity and interactions with biological targets, such as enzymes and receptors .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole compounds can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has also been explored. In various studies, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and reduction of edema in animal models .

Case Study: In Vivo Anti-inflammatory Activity

In a study involving carrageenan-induced paw edema in rats, a pyrazole derivative exhibited a reduction in swelling comparable to indomethacin, a well-known anti-inflammatory drug. The compound's mechanism was attributed to inhibition of cyclooxygenase (COX) enzymes .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity.

- Hydrogen Bonding : The compound's structure allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for further pharmacological development. Potential applications include:

- Antimicrobial Agents : Development as a new class of antibiotics.

- Anti-inflammatory Drugs : Further exploration in treating inflammatory diseases.

- Cancer Therapeutics : Investigating its role in inhibiting cancer cell proliferation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(bromomethyl)-1-ethyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of pyrazole precursors with ethylating agents (e.g., ethyl bromide) to introduce the ethyl group at the N1 position.

- Step 2 : Bromination of the methyl group at the C3 position using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions.

Key intermediates are characterized via NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Critical Note : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-bromination or ring decomposition .

Advanced: How can steric effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

Answer:

The bromomethyl group’s reactivity in Suzuki or Ullmann couplings is modulated by steric hindrance from the adjacent ethyl substituent. For example:

- Steric Shielding : The ethyl group at N1 may reduce accessibility to the bromomethyl site, necessitating bulky ligands (e.g., XPhos) to enhance catalytic efficiency.

- Electronic Effects : Electron-withdrawing substituents on the pyrazole ring can activate the C-Br bond, accelerating oxidative addition in palladium-catalyzed reactions.

Comparative studies using crystallographic data (e.g., bond angles in related pyrazole derivatives) highlight these interactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR : Confirms the ethyl group (δ ~1.3 ppm, triplet) and bromomethyl resonance (δ ~4.5 ppm, singlet). Splitting patterns distinguish positional isomers .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHBrN: 201.0004) and isotopic patterns (Br: 1:1 for ) .

- IR Spectroscopy : Identifies C-Br stretching (~550–600 cm) and pyrazole ring vibrations (~1600 cm) .

Advanced: How do solvent polarity and temperature affect the stability of this compound during storage?

Answer:

- Polar Solvents : Protic solvents (e.g., methanol) accelerate hydrolysis of the C-Br bond, forming hydroxymethyl byproducts. Aprotic solvents (e.g., DCM) are preferred for long-term storage.

- Temperature : Decomposition rates increase above 4°C. Stability studies via TLC and NMR show >95% purity retention at −20°C in anhydrous DCM over six months .

Contradiction Analysis: How to resolve discrepancies in reported yields for nucleophilic substitutions involving this compound?

Answer:

Yield variations (e.g., 70–96% in azide substitutions) often arise from:

- Reaction Monitoring : Incomplete conversion due to insufficient reaction time or quenching. TLC with UV-active spots (R ~0.5 in ethyl acetate/hexane) ensures endpoint accuracy .

- Purification Methods : Flash chromatography (silica gel, gradient elution) outperforms recrystallization in removing bromide salts and unreacted starting materials .

Advanced: What role does this compound play in synthesizing bioactive hybrids?

Answer:

It serves as a key electrophile in click chemistry and triazole hybrid synthesis:

- Click Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides) generates triazole-linked conjugates with antiviral or anticancer activity .

- Case Study : Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (96% yield) was synthesized via this route and tested for antibacterial activity against Gram-positive pathogens .

Basic: What precautions are necessary when handling this compound in the lab?

Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to alkyl bromide’s lachrymatory and carcinogenic potential.

- Light Sensitivity : Store in amber vials to prevent photolytic decomposition.

- Inert Atmosphere : Conduct reactions under N or Ar to avoid moisture-induced side reactions .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

Answer:

- DFT Calculations : Optimize molecular geometry (e.g., bond lengths, angles) to identify reactive sites. For example, the C-Br bond dissociation energy (~65 kcal/mol) indicates susceptibility to nucleophilic attack.

- Transition State Modeling : Predicts activation barriers for SN2 reactions, aiding in catalyst design (e.g., phase-transfer catalysts for biphasic systems) .

Contradiction Analysis: Why do some studies report unexpected byproducts in Friedel-Crafts alkylation using this compound?

Answer:

Competing pathways include:

- Carbocation Rearrangement : The bromomethyl group may form a carbocation intermediate, leading to Wagner-Meerwein rearrangements.

- Ring Arylation : Electrophilic aromatic substitution at the pyrazole C4 position competes with alkylation.

GC-MS and NMR tracking of intermediates can isolate these pathways .

Advanced: What strategies improve regioselectivity in functionalizing this compound?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N1 to block undesired substitution.

- Metal Coordination : Use Pd(0) catalysts with chelating ligands to direct cross-coupling to the bromomethyl site exclusively.

Case studies show >90% regioselectivity in Sonogashira couplings under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.